2-Fluoro-2-(4-fluorophenyl)acetic acid

Übersicht

Beschreibung

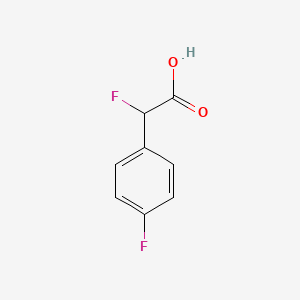

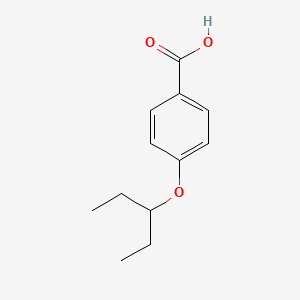

“2-Fluoro-2-(4-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is also known by other names such as Benzeneacetic acid, α,4-difluoro- .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(4-fluorophenyl)acetic acid” consists of a benzene ring attached to an acetic acid group with fluorine atoms at the 2nd and 4th positions .Wissenschaftliche Forschungsanwendungen

Intermediate in Chemical Synthesis

“2-Fluoro-2-(4-fluorophenyl)acetic acid” is often used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the production of complex molecules for research and industrial applications.

Production of Fluorinated Anesthetics

This compound is used as an intermediate in the production of fluorinated anesthetics . Fluorinated anesthetics are a type of general anesthetic that contain fluorine and are used in surgery to induce unconsciousness.

Chiral Derivatizing Agent

It has been used as a chiral derivatizing agent for the determination of the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . This allows researchers to study the stereochemistry of complex molecules.

Biochemical Reagent

“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research to cause a chemical reaction or see if a reaction occurs.

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes.

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

It can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is important in the field of organic chemistry for the creation of new carbon-carbon bonds.

Site-selective Suzuki-Miyaura Arylation Reactions

“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction used to synthesize biaryls, an important class of compounds in medicinal chemistry.

Rh-catalyzed Enantioselective Addition Reactions

This compound can be used in Rh-catalyzed enantioselective addition reactions . These reactions are important in the synthesis of chiral molecules, which are key in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-[(4-Fluorophenyl)thio]acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

It is known to be a chiral derivatizing agent used for the determination of enantiomeric composition of chiral, nonracemic compounds by 19 f nmr spectroscopy .

Mode of Action

As a chiral derivatizing agent, it likely interacts with its targets to distinguish between different enantiomers of a compound .

Result of Action

As a chiral derivatizing agent, it may influence the structural analysis of other compounds .

Eigenschaften

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBMLOVUFQYSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B3378914.png)

![4-([(Butylcarbamoyl)methyl]sulfanyl)pyridine-2-carboxylic acid](/img/structure/B3378991.png)

![1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B3378998.png)

![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)